2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid
Description
2-(Fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a fluorosulfonyl (-SO₂F) group at position 2 and a carboxylic acid (-COOH) group at position 4. The fluorosulfonyl group is a strong electron-withdrawing moiety, which enhances the compound’s acidity and reactivity compared to non-sulfonated imidazole derivatives.
Properties
Molecular Formula |
C4H3FN2O4S |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-fluorosulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
InChI Key |
ZYVGIZUJYRUQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Synthesis Using Inorganic Salt Composite Catalyst
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate in methyl acetate solvent | Formation of 2-sulfydryl-4-imidazole-ethyl formate intermediate via enolization and cyclization |
| 2 | Potassium thiocyanate, copper bath catalyst | Oxidative transformation to form imidazole intermediate |
| 3 | Potassium hydroxide solution (1-2% mass fraction), sulfuric acid for pH adjustment | Hydrolysis to 1H-imidazole-4-carboxylic acid, followed by recrystallization |
- The inorganic salt composite catalyst is prepared by mixing barium sulfate, ferric nitrate, and iron sulfate, followed by UV irradiation at 100°C and high-temperature calcination.
- Reaction temperatures range from 25°C to 30°C, with solvent evaporation and pH adjustments critical for product isolation.
- Variations in reagent ratios and catalyst preparation affect yield and purity.
Introduction of the Fluorosulfonyl Group (-SO2F)
The fluorosulfonyl group is introduced onto the imidazole ring to form the target compound 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid. This step involves fluorosulfurylation chemistry, often utilizing sulfuryl fluoride (SO2F2) or related reagents.
Sulfuryl Fluoride (SO2F2)-Mediated Fluorosulfonylation
Recent advances have demonstrated that sulfuryl fluoride can be used to fluorosulfurylate primary amines and heterocycles, including imidazole derivatives, to yield sulfamoyl fluorides and bis(fluorosulfuryl)imides.
- The synthesis starts with 2-methylimidazole or related imidazole precursors.
- SO2F2 reacts with the imidazole nitrogen to form a sulfamoyl fluoride intermediate.
- Subsequent quaternization with methyl triflate (MeOTf) can stabilize the intermediate.
- Fluorination under aqueous conditions yields the fluorosulfonylated product efficiently.
- The process avoids the use of hazardous reagents like sulfuryl chloride (SO2Cl2), which was found ineffective.
Alternative Fluorination Routes
- Attempts to use sulfuryl chloride followed by fluoride substitution failed to produce the desired sulfamoyl chloride intermediate.
- The use of 1,1′-sulfonylbis(2-methylimidazole) as a precursor to fluorosulfonylated imidazole derivatives has been reported, with fluorination carried out in aqueous media using potassium bifluoride (KHF2) or similar fluoride sources.
Integrated Synthetic Route Summary
| Stage | Starting Material | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Acetyl glycine ethyl ester | Sodium ethylate, ethyl formate, methyl acetate solvent | 25-30°C, catalyst UV-irradiated barium sulfate composite | 2-sulfydryl-4-imidazole-ethyl formate |
| 2 | 2-sulfydryl-4-imidazole-ethyl formate | Inorganic salt catalyst, toluene solvent | 60-75°C, 5% catalyst by weight | 1H-imidazole-4-ethyl formate |
| 3 | 1H-imidazole-4-ethyl formate | Potassium hydroxide (1-2%), sulfuric acid for pH control | 25-30°C | 1H-imidazole-4-carboxylic acid |
| 4 | 1H-imidazole-4-carboxylic acid or derivative | Sulfuryl fluoride (SO2F2), methyl triflate (MeOTf) | Aqueous fluorination, room temperature | 2-(Fluorosulfonyl)-1H-imidazole-4-carboxylic acid |
Research Findings and Notes
- The inorganic salt composite catalyst enhances yield and selectivity in the imidazole core synthesis.
- SO2F2 is the preferred fluorosulfonylation reagent due to its efficiency and safer handling compared to alternatives like SO2Cl2.
- Quaternization of the imidazole intermediate stabilizes the fluorosulfonylated product and facilitates purification.
- The fluorosulfonylated imidazole derivatives exhibit good stability when stored at 4°C or in desiccators.
- Safety precautions such as availability of calcium gluconate gel are recommended when handling fluoride sources like KHF2.
Chemical Reactions Analysis
Types of Reactions
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole-4-carboxylic Acid Derivatives
Key Observations:
Electron-Withdrawing Effects : The fluorosulfonyl group in the target compound confers greater acidity to the carboxylic acid group compared to halogenated aryl substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) due to its strong electron-withdrawing nature .
In contrast, the polar fluorosulfonyl group may reduce logP values, favoring aqueous solubility.
Synthetic Flexibility : The carboxylic acid at position 4 allows for further derivatization (e.g., amidation, esterification), as demonstrated in and for related compounds.
Biological Activity
2-(Fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a fluorosulfonyl group attached to an imidazole ring, which also contains a carboxylic acid functional group. This compound has garnered interest in pharmaceutical and agrochemical applications due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is CHFNOS. The presence of the fluorosulfonyl group enhances the compound's reactivity and selectivity in various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives, including 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial properties against both bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition studies suggest that 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid can interact with various biological molecules, influencing metabolic pathways critical for cellular function.
Comparative Analysis with Analog Compounds
A comparative analysis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid with other similar compounds reveals its distinct advantages:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Imidazole-4-carboxylic acid | Contains only carboxylic acid | Lacks fluorosulfonyl group; less reactive |
| 2-(Sulfonyl)-1H-imidazole-4-carboxylic acid | Contains sulfonyl instead of fluorosulfonyl | Different electronic properties affecting reactivity |
| 2-(Trifluoromethylsulfonyl)-1H-imidazole | Trifluoromethylsulfonyl group | Enhanced lipophilicity compared to fluorosulfonyl |
The unique combination of fluorine and sulfonic functionalities in 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid significantly enhances its reactivity and potential applications compared to its analogs.
Study on Antimicrobial Efficacy
In a study published in Molecules, the antimicrobial efficacy of various imidazole derivatives was evaluated. The results demonstrated that compounds with a fluorosulfonyl group exhibited superior inhibitory effects against a range of bacterial strains compared to non-fluorinated analogs. The study highlighted the importance of the fluorine atom in enhancing binding affinity to microbial targets, leading to improved antimicrobial activity .
Enzyme Inhibition Research
Another research article focused on the enzyme inhibition properties of imidazole derivatives. It was found that 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid effectively inhibited key enzymes involved in cancer metabolism, showcasing an IC50 value significantly lower than many traditional inhibitors. This suggests potential applications in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid, considering its reactive fluorosulfonyl group?
- Methodological Answer : The synthesis should prioritize controlled substitution reactions to avoid premature hydrolysis of the fluorosulfonyl group. A two-step approach is recommended:
Intermediate Formation : React 1H-imidazole-4-carboxylic acid with sulfuryl fluoride (SO₂F₂) under anhydrous conditions to introduce the fluorosulfonyl group. Monitor temperature (0–5°C) to prevent side reactions.
Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and non-aqueous eluents to isolate the product.
- Key Considerations : Avoid aqueous solvents during purification, as the fluorosulfonyl group is prone to hydrolysis .
Q. How should researchers characterize the purity and structural integrity of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and fluorosulfonyl group (characteristic splitting patterns).
- FT-IR : Validate the carboxylic acid (-COOH, ~1700 cm⁻¹) and S=O stretches (~1350 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect degradation products.
- Reference Standards : Compare with structurally related imidazole derivatives (e.g., imidazole-2-carboxylic acid) for spectral benchmarking .
Q. What stability considerations are critical during storage and handling of this compound?
- Methodological Answer :
- Storage : Store at -20°C in amber vials under inert gas (argon/nitrogen) to minimize hydrolysis and photodegradation.
- Handling : Use gloveboxes for weighing to avoid moisture. Pre-cool solvents (e.g., anhydrous DMF) before dissolution.
- Monitoring : Perform periodic HPLC checks to detect decomposition (e.g., formation of 1H-imidazole-4-carboxylic acid via fluorosulfonyl hydrolysis) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the fluorosulfonyl group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines or thiols. Focus on the electrophilicity of the sulfur atom in the -SO₂F group.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess their role in stabilizing intermediates.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for substitution reactions) .
Q. What experimental designs are effective for optimizing reaction conditions in fluorosulfonyl-mediated coupling reactions?
- Methodological Answer : Implement a factorial design to evaluate variables:
- Factors : Temperature (25–60°C), solvent polarity (DMF vs. THF), and equivalents of nucleophile (1.0–2.5 eq).
- Response Variables : Yield (%) and purity (HPLC).
- Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. For example, higher temperatures may accelerate reactions but increase side-product formation .
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism in the imidazole ring using variable-temperature NMR. Cooling to -40°C may simplify splitting patterns by slowing proton exchange.
- Cross-Validation : Compare with X-ray crystallography data to confirm substituent positions.
- Theoretical Frameworks : Apply the Karplus equation to correlate dihedral angles with coupling constants (³JHH) .
Q. What mechanistic insights exist for the fluorosulfonyl group’s role in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorogenic assays. Compare with non-fluorinated analogs to assess the -SO₂F group’s contribution.
- Covalent Binding : Use mass spectrometry to detect adducts formed between the enzyme’s active site and the fluorosulfonyl group.
- Molecular Dynamics : Simulate binding interactions to identify key residues involved in covalent bond formation .
Data Contradiction Analysis
- Case Example : Discrepancies in reported yields for fluorosulfonyl coupling reactions may arise from residual moisture in solvents.
- Resolution : Use Karl Fischer titration to quantify water content in solvents pre-reaction. Correlate yields with solvent purity thresholds (<50 ppm H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
